Risotilide Lacks β-Adrenoceptor Binding Activity, Unlike Racemic Sotalol and Almokalant
Risotilide is pharmacologically distinct from mixed-action class III agents due to its absence of β-adrenoceptor binding activity. Racemic sotalol, the class III prototype, exerts both potassium channel blockade and non-selective β-adrenoceptor antagonism. Almokalant, a structurally related benzenesulfonamide, retains β-adrenoceptor blocking structural features. Risotilide represents a pure voltage-dependent potassium channel inhibitor devoid of confounding sympatholytic activity [1].
| Evidence Dimension | β-Adrenoceptor Binding Activity |
|---|---|
| Target Compound Data | Devoid of β-adrenoceptor binding activity |
| Comparator Or Baseline | Racemic sotalol: non-selective β-blockade; Almokalant: developed from β-adrenoceptor blocking structures with p-substitution |
| Quantified Difference | Qualitative absence vs. presence |
| Conditions | Review of class III antiarrhythmic pharmacology (Annual Reports in Medicinal Chemistry, 1992) |
Why This Matters
Procurement of risotilide rather than sotalol enables investigation of pure class III electrophysiological effects without β-adrenoceptor-mediated confounds.
- [1] Cimini MG, Gibson JK. Chapter 10. Recent Advances in Antiarrhythmic Therapy: Potassium Channel Antagonists. Annual Reports in Medicinal Chemistry. 1992;27:89-98. View Source
